

Synthesis of 2-(Phenoxyethyl)benzylamine: An Application Note and Detailed Protocol

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Compound of Interest

Compound Name: **2-(Phenoxyethyl)benzylamine**

Cat. No.: **B064828**

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This document provides a comprehensive experimental protocol for the synthesis of **2-(Phenoxyethyl)benzylamine**, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust two-step process commencing with a Williamson ether synthesis to form the intermediate 2-(phenoxyethyl)benzonitrile, followed by a catalytic hydrogenation to yield the target primary amine. This protocol offers detailed methodologies, reagent specifications, and purification techniques suitable for laboratory-scale synthesis.

Experimental Overview

The synthesis of **2-(phenoxyethyl)benzylamine** is accomplished in two sequential steps:

- Step 1: Williamson Ether Synthesis. In this step, 2-cyanobenzyl bromide is reacted with sodium phenoxide to form 2-(phenoxyethyl)benzonitrile. This reaction proceeds via an SN2 mechanism.^{[1][2]}
- Step 2: Catalytic Hydrogenation. The intermediate nitrile is then reduced to the corresponding primary amine, **2-(phenoxyethyl)benzylamine**, using Raney nickel as a catalyst under a hydrogen atmosphere.^[3] The addition of ammonia is crucial to minimize the formation of secondary amine by-products.^[3]

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of **2-(phenoxyethyl)benzonitrile**.

Step	Reaktion	Reactant 1	Reactant 2	Base/Catalyst	Solvent	Temp. (°C)	Time (h)	Product	Yield (%)
1	Williamson Ether Synthesis	2-Cyano benzyl bromide	Phenol	Potassium carbonate	DMF	25	16	2-(Phenoxyethyl)benzonitrile	~95
2	Catalytic Hydrogenation	2-(Phenoxyethyl)benzonitrile	Hydrogen (H ₂)	Raney Nickel ®	Isopropanol/Aqueous Ammonia	120	24	2-(Phenoxyethyl)benzonitrile	High

Experimental Protocols

Step 1: Synthesis of 2-(Phenoxyethyl)benzonitrile

This procedure is adapted from a similar Williamson ether synthesis.[\[2\]](#)

Materials:

- 2-Cyanobenzyl bromide
- Phenol
- Potassium carbonate (K₂CO₃), anhydrous
- N,N-Dimethylformamide (DMF)
- Ethyl acetate

- Deionized water
- Magnesium sulfate ($MgSO_4$), anhydrous
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 2-cyanobenzyl bromide (1.0 eq) in DMF (10 volumes), add phenol (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
- Stir the reaction mixture vigorously at room temperature ($25\text{ }^{\circ}\text{C}$) for 16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into deionized water (40 volumes) and extract with ethyl acetate (3 x 20 volumes).
- Combine the organic layers and wash with deionized water (2 x 10 volumes) and brine (1 x 10 volumes).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(phenoxyethyl)benzonitrile.

Step 2: Synthesis of **2-(Phenoxyethyl)benzylamine**

This procedure is based on established methods for the catalytic hydrogenation of benzonitriles.^[3]

Materials:

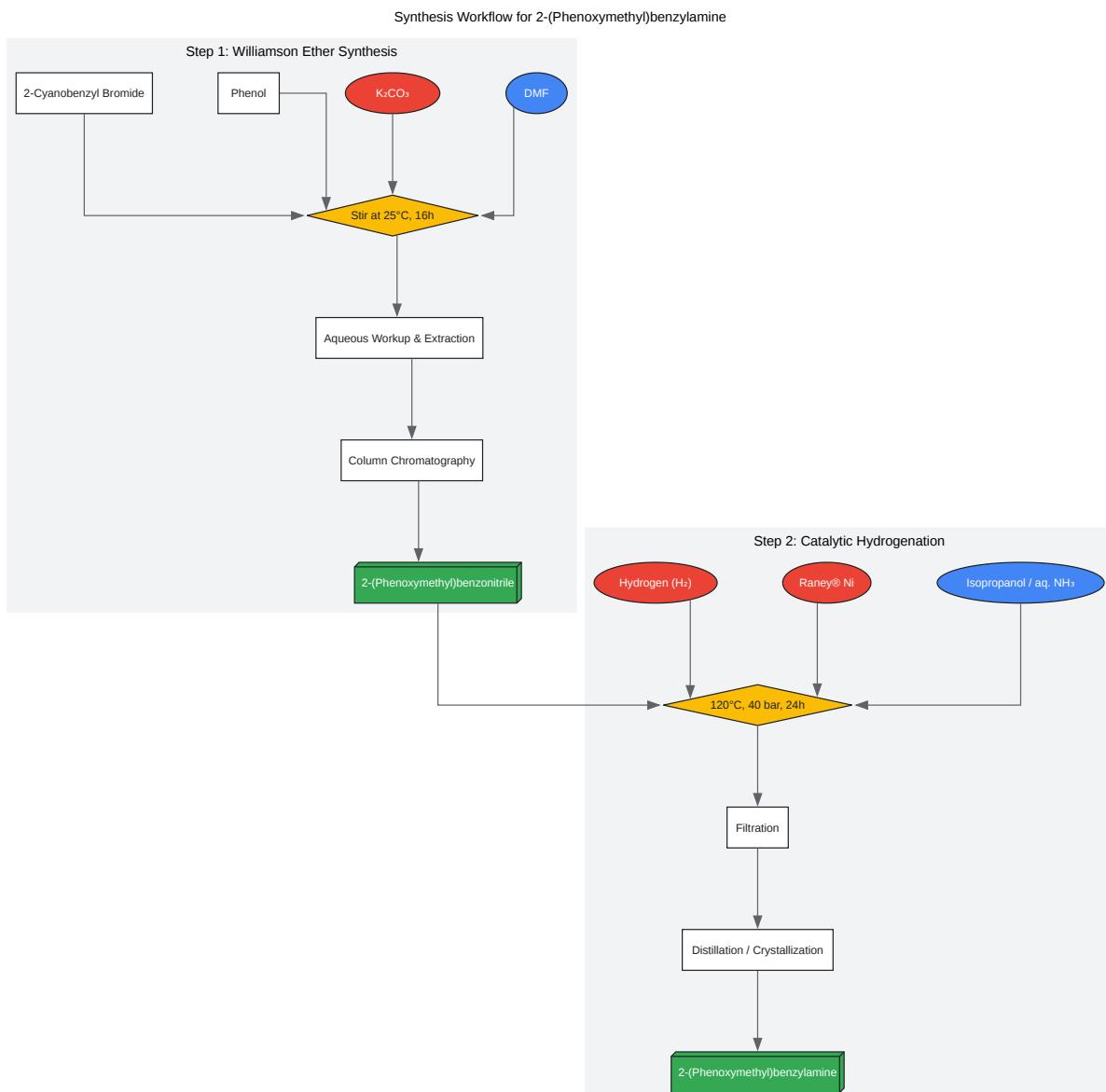
- 2-(Phenoxyethyl)benzonitrile
- Raney® Nickel (50% slurry in water)
- Isopropanol
- Aqueous ammonia (25%)
- Hydrogen gas (H₂)
- High-pressure hydrogenation reactor (e.g., Parr autoclave)
- Filter paper

Procedure:

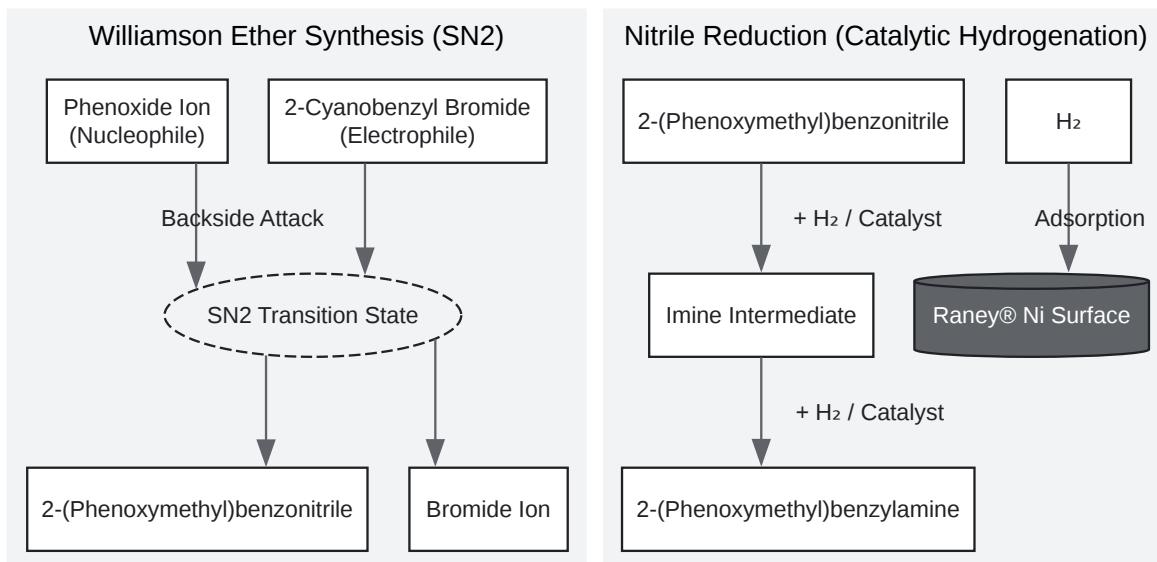
- In a high-pressure hydrogenation reactor, suspend 2-(phenoxyethyl)benzonitrile (1.0 eq) in isopropanol (10 volumes).
- Carefully add Raney® Nickel catalyst (typically 5-10% by weight of the nitrile).
- Add aqueous ammonia (200 µL per 0.5 mmol of nitrile) to the reaction mixture to suppress the formation of secondary amines.^[3]
- Seal the reactor and purge several times with nitrogen gas, followed by purging with hydrogen gas.
- Pressurize the reactor with hydrogen gas to 40 bar.
- Heat the reaction mixture to 120 °C with vigorous stirring for 24 hours.
- Monitor the reaction for hydrogen uptake.
- After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
- Purge the reactor with nitrogen gas.

- Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet.
- Concentrate the filtrate under reduced pressure to obtain the crude **2-(phenoxyethyl)benzylamine**.
- The crude product can be further purified by distillation under reduced pressure or by crystallization of a suitable salt (e.g., hydrochloride).

Visualizations

[Click to download full resolution via product page](#)**Caption: Synthetic workflow for **2-(Phenoxyethyl)benzylamine**.**

Reaction Mechanisms



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Caption: Reaction mechanisms for the two-step synthesis.

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